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Compound of Interest

(1r,3s)-3-Aminocyclopentanol
Compound Name:
hydrochloride

Cat. No. B577461

This technical guide provides a comprehensive overview of the spectroscopic data for
(1r,3s)-3-Aminocyclopentanol hydrochloride, a key intermediate in pharmaceutical
synthesis. The information presented is intended for researchers, scientists, and professionals
engaged in drug development and organic synthesis.

Molecular Structure and Properties

(1r,3s)-3-Aminocyclopentanol hydrochloride is a chiral organic compound with the
molecular formula CsH12CINO. Its structure consists of a five-membered cyclopentane ring
substituted with an amino group and a hydroxyl group in a trans configuration. The
hydrochloride salt form enhances its stability and solubility in polar solvents.

Molecular Formula: CsH12CINO Molecular Weight: 137.61 g/mol CAS Number: 1279032-31-3

Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for (1r,3s)-3-Aminocyclopentanol hydrochloride and its
corresponding free base, (1R,3S)-3-amino-1-cyclopentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework
of a molecule.

Table 1: *H NMR Spectral Data of (1R,3S)-3-amino-1-cyclopentanol

Chemical Shift ()

Multiplicity Number of Protons  Assignment
pPpm
4.28 - 4.32 m 1H H-1 (CH-OH)
3.61 - 3.67 m 1H H-3 (CH-NH2)
2.13-2.21 m 1H Cyclopentane-H
2.02-211 m 1H Cyclopentane-H
1.70-1.86 m 3H Cyclopentane-H
1.60 - 1.66 m 1H Cyclopentane-H

Note: The provided data is for the free base in D20. The hydrochloride salt in a deuterated
solvent like DMSO-des would show characteristic shifts for the ammonium (-NHs*) and hydroxyl
(-OH) protons.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within a molecule. The spectrum of
(1r,3s)-3-Aminocyclopentanol hydrochloride is expected to exhibit characteristic absorption
bands for the hydroxyl, ammonium, and aliphatic C-H groups.

Table 2: Characteristic IR Absorption Bands
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Wavenumber (cm~?)

Functional Group

Vibrational Mode

~3350 (broad) O-H Stretching
~3000-2800 (broad) N-H (from -NHs*) Stretching
~2950 C-H (aliphatic) Stretching
~1600 N-H Bending

~1080 C-0 Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of

a compound, aiding in its identification.

Table 3: Mass Spectrometry Data

m/z Interpretation

102.1 [M+H]* of the free base (CsH11NO)
85.1 [M+H - NHs]*

84.1 [M+H - H20]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

o Sample Preparation: A sample of approximately 5-10 mg of (1r,3s)-3-Aminocyclopentanol

hydrochloride is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds,

D20, or CD30D) in a standard 5 mm NMR tube.

o Data Acquisition: *H and 3C NMR spectra are acquired on a 400 MHz or higher field NMR

spectrometer. Standard pulse sequences are used for data collection.
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Data Processing: The raw data is processed using appropriate software. This includes
Fourier transformation, phase correction, baseline correction, and calibration of the chemical
shift scale using the residual solvent signal as an internal reference.

IR Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with spectroscopic
grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet
using a hydraulic press.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the KBr pellet is first recorded and subsequently
subtracted from the sample spectrum. The data is typically collected over a range of 4000 to
400 cm™1.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption
frequencies corresponding to the various functional groups present in the molecule.

Mass Spectrometry

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent,
such as methanol or acetonitrile.

Data Acquisition: The sample solution is introduced into the mass spectrometer via an
electrospray ionization (ESI) source. The analysis is typically performed in positive ion mode
to observe the protonated molecule [M+H]*.

Data Analysis: The mass spectrum is analyzed to determine the mass-to-charge ratio (m/z)
of the parent ion and any significant fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like (1r,3s)-3-Aminocyclopentanol hydrochloride.
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Caption: Spectroscopic analysis workflow.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b577461?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

